molecular formula C12H14ClNO3 B7576179 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid

3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid

Cat. No. B7576179
M. Wt: 255.70 g/mol
InChI Key: UGMDETDGDUXTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is also known as Etomidate, which is a general anesthetic that is commonly used in medical procedures. The purpose of

Scientific Research Applications

3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid has been extensively studied for its potential use in the development of new drugs. This compound has been shown to have anesthetic properties and can be used as a general anesthetic in medical procedures. Additionally, this compound has been studied for its potential use in the treatment of seizures, anxiety, and depression. Furthermore, 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid is not fully understood. However, it is known to act on the GABA-A receptor, which is a neurotransmitter receptor in the brain. This compound binds to the GABA-A receptor and enhances the activity of GABA, which is an inhibitory neurotransmitter. This leads to the inhibition of neuronal activity in the brain, resulting in sedation and anesthesia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid are well documented. This compound has been shown to induce sedation and anesthesia by inhibiting neuronal activity in the brain. Additionally, this compound has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases. Furthermore, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid in lab experiments include its well-established synthesis method and its known mechanism of action. Additionally, this compound has been extensively studied and has been shown to have several potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, research can be conducted to improve the synthesis method of this compound and to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has been extensively studied for its anesthetic, anti-inflammatory, anxiolytic, and antidepressant properties. The synthesis method of this compound is well established, and its mechanism of action is known to act on the GABA-A receptor. However, further studies are needed to better understand the potential therapeutic applications of this compound and to overcome its limitations in lab experiments.

Synthesis Methods

The synthesis of 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid involves several steps. The first step is the reaction of 4-chlorobenzoyl chloride with ethylamine to form N-(4-chlorobenzoyl)ethylamine. This intermediate is then reacted with 2-bromoacetic acid to form 3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid. The synthesis method of this compound is well established and has been reported in several scientific publications.

properties

IUPAC Name

3-[(4-chlorobenzoyl)-ethylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-14(8-7-11(15)16)12(17)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMDETDGDUXTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.